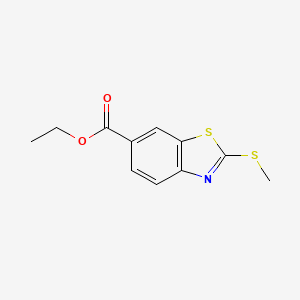

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .作用機序

Safety and Hazards

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-methoxyphenol", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "chlorine gas", "sodium methoxide", "acetic anhydride", "acetic acid", "sodium hydroxide", "sodium carbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "4-hydroxybenzoic acid is reacted with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "2-methoxyphenol is reacted with sodium hydroxide to form sodium 2-methoxyphenoxide.", "4-chlorobenzoyl chloride is reacted with sodium 2-methoxyphenoxide to form 6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid is reacted with chlorine gas to form 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is reacted with sodium methoxide to form the sodium salt of the target compound.", "The sodium salt of the target compound is reacted with acetic anhydride and acetic acid to form the acetylated product.", "The acetylated product is hydrolyzed with sodium hydroxide to form the free acid.", "The free acid is purified by recrystallization from a mixture of water and ethanol." ] } | |

CAS番号 |

1780048-00-1 |

分子式 |

C10H9ClO4 |

分子量 |

228.63 g/mol |

IUPAC名 |

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid |

InChI |

InChI=1S/C10H9ClO4/c1-14-9-7(11)2-5-3-15-4-6(5)8(9)10(12)13/h2H,3-4H2,1H3,(H,12,13) |

InChIキー |

ZIBIRUDLMPZZMG-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2COCC2=C1C(=O)O)Cl |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。